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molecular formula C9H13F3N2O B8544769 1-(4-Cyclopropyl-piperazin-1-yl)-2,2,2-trifluoro-ethanone

1-(4-Cyclopropyl-piperazin-1-yl)-2,2,2-trifluoro-ethanone

Cat. No. B8544769
M. Wt: 222.21 g/mol
InChI Key: VVDHSTZVIDGPGI-UHFFFAOYSA-N
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Patent
US08680273B2

Procedure details

The product prepared as in Example 8 above, methanesulfonic acid 2-[(2-methanesulfonyloxy-ethyl)-(2,2,2-trifluoro-acetyl)-amino]-ethyl ester (3.6 g) was dissolved in THF (18 mL). Cyclopropylamine (1.14 g, 20 mmol) was then added neat to the reaction mixture. The reaction mixture was then heated at 48° C. for 72 hours. The reaction mixture was then concentrated to a thick oil and the oil was chromatographed using 25-35% ethylacetate-hexanes mixture to yield the title compound as the late eluting fraction and isolated as thick brown oil.
Name
methanesulfonic acid 2-[(2-methanesulfonyloxy-ethyl)-(2,2,2-trifluoro-acetyl)-amino]-ethyl ester
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH2:7][N:8]([C:16](=[O:21])[C:17]([F:20])([F:19])[F:18])[CH2:9][CH2:10]OS(C)(=O)=O)(=O)=O.[CH:22]1([NH2:25])[CH2:24][CH2:23]1>C1COCC1>[CH:22]1([N:25]2[CH2:10][CH2:9][N:8]([C:16](=[O:21])[C:17]([F:20])([F:19])[F:18])[CH2:7][CH2:6]2)[CH2:24][CH2:23]1

Inputs

Step One
Name
methanesulfonic acid 2-[(2-methanesulfonyloxy-ethyl)-(2,2,2-trifluoro-acetyl)-amino]-ethyl ester
Quantity
3.6 g
Type
reactant
Smiles
CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C(C(F)(F)F)=O
Step Two
Name
Quantity
1.14 g
Type
reactant
Smiles
C1(CC1)N
Step Three
Name
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
48 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated to a thick oil
CUSTOM
Type
CUSTOM
Details
the oil was chromatographed

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1CCN(CC1)C(C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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